1,2,3-Triphenylguanidine
Overview
Description
1,2,3-Triphenylguanidine: is an organic compound with the molecular formula C19H17N3 . It is typically found as a white crystalline solid and is known for its high basicity. This compound is soluble in organic solvents and is used in various industrial applications, particularly in the vulcanization of rubber .
Mechanism of Action
Target of Action
It is known that this compound is widely used in the vulcanization of rubber and other polymers . Therefore, its primary targets could be the chemical bonds in these materials that are altered during the vulcanization process.
Mode of Action
Given its use in vulcanization, it likely interacts with the polymer chains in rubber, facilitating the formation of cross-links that enhance the material’s durability and resilience .
Biochemical Pathways
It’s known that this compound can be released from rubber products into the environment, potentially interacting with various biochemical processes .
Pharmacokinetics
It has been detected in human urine samples, suggesting that it can be absorbed and metabolized by the body
Result of Action
It’s known that this compound can be found in indoor dust samples collected from various countries, suggesting potential exposure to humans .
Action Environment
The action of 1,2,3-Triphenylguanidine can be influenced by various environmental factors. For instance, its presence in indoor dust suggests that it can accumulate in indoor environments, potentially affecting its action, efficacy, and stability . Furthermore, its release from rubber products into the environment suggests that its action can be influenced by factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1,2,3-Triphenylguanidine is known for its high alkalinity, which allows it to neutralize acids and form salts . It has a high affinity for alkali ions and proton acceptor properties . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .
Cellular Effects
It is known that this compound is present in indoor dust and can be ingested by humans
Temporal Effects in Laboratory Settings
It is known that this compound can be detected in human urine samples, suggesting that it can be metabolized and excreted by the body .
Metabolic Pathways
It is known that this compound can be rapidly absorbed by the gastrointestinal tract, quickly distributed in the body, metabolized into three major and two minor metabolites (unidentified), and then excreted in urine and feces as both parent compound and metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Triphenylguanidine can be synthesized through several methods. One common method involves the reaction of 1,3-disubstituted thiourea with an amine in the presence of 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX) and triethylamine in acetonitrile at room temperature. The reaction mixture is then extracted with ethyl acetate, washed with aqueous sodium bicarbonate solution, and purified through chromatography .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with 1,3-diphenyl-2-thiourea under controlled conditions. The product is then crystallized from ethanol or ethanol-water mixtures and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Triphenylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding guanidine derivatives.
Substitution: It participates in substitution reactions, particularly with halogens and other electrophiles.
Coordination: It forms complexes with metal ions, such as palladium, where it coordinates through its imine nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: IBX, hydrogen peroxide.
Substituting Agents: Halogens, alkyl halides.
Coordination Reagents: Metal salts like palladium chloride.
Major Products:
- Oxidized guanidine derivatives.
- Substituted guanidines.
- Metal complexes such as [(this compound)2PdCl2].
Scientific Research Applications
1,2,3-Triphenylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the vulcanization of rubber, where it acts as an accelerator
Comparison with Similar Compounds
- 1,3-Diphenylguanidine
- 1,3-Di-o-tolylguanidine
- N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine
Comparison: 1,2,3-Triphenylguanidine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. Compared to 1,3-Diphenylguanidine and 1,3-Di-o-tolylguanidine, it has an additional phenyl group, which enhances its reactivity and stability in certain applications .
Properties
IUPAC Name |
1,2,3-triphenylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPAJKKAHDLPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059223 | |
Record name | Guanidine, N,N',N''-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-01-9 | |
Record name | N,N′,N′′-Triphenylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Triphenylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylguanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanidine, N,N',N''-triphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine, N,N',N''-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-triphenylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3-TRIPHENYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64B170QFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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